Cas no 13942-05-7 (4-Benzamido-cyclohexanone)

4-Benzamido-cyclohexanone Chemical and Physical Properties
Names and Identifiers
-
- N-(4-Oxo-cyclohexyl)-benzamid
- N-(4-oxocyclohexyl)benzamide
- 73204-06-5
- N-(4-oxidanylidenecyclohexyl)benzamide
- F78863
- 4-[(N-Benzoyl)amino]cyclohexanone
- A837745
- AKOS009845097
- 4-benzamidocyclohexanone
- 13942-05-7
- 4-Benzamido-cyclohexanone
- Benzamide,4-(4-oxocyclohexyl)-
- AC-5766
- DB-055732
- SCHEMBL11821588
-
- Inchi: InChI=1S/C13H15NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)
- InChI Key: KZNHGSPGFVCBGC-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 217.11
- Monoisotopic Mass: 217.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2A^2
- XLogP3: 1.4
Experimental Properties
- Density: 1.15
- Boiling Point: 446.5 °C at 760 mmHg
- Flash Point: 446.5 °C at 760 mmHg
- Refractive Index: 1.559
- PSA: 46.17000
- LogP: 2.31900
4-Benzamido-cyclohexanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE63183-500mg |
4-BenzaMido-cyclohexanone |
13942-05-7 | 97% | 500mg |
$102.00 | 2024-04-20 | |
Aaron | AR009Y8R-5g |
4-Benzamido-cyclohexanone |
13942-05-7 | 97% | 5g |
$439.00 | 2025-02-11 | |
Aaron | AR009Y8R-1g |
4-Benzamido-cyclohexanone |
13942-05-7 | 97% | 1g |
$145.00 | 2025-02-11 | |
1PlusChem | 1P009Y0F-1g |
4-BenzaMido-cyclohexanone |
13942-05-7 | 97% | 1g |
$135.00 | 2024-06-21 | |
Aaron | AR009Y8R-500mg |
4-Benzamido-cyclohexanone |
13942-05-7 | 97% | 500mg |
$102.00 | 2025-02-11 | |
1PlusChem | 1P009Y0F-5g |
4-BenzaMido-cyclohexanone |
13942-05-7 | 97% | 5g |
$378.00 | 2024-06-21 | |
A2B Chem LLC | AE63183-1g |
4-BenzaMido-cyclohexanone |
13942-05-7 | 97% | 1g |
$144.00 | 2024-04-20 | |
A2B Chem LLC | AE63183-5g |
4-BenzaMido-cyclohexanone |
13942-05-7 | 97% | 5g |
$427.00 | 2024-04-20 | |
1PlusChem | 1P009Y0F-500mg |
4-BenzaMido-cyclohexanone |
13942-05-7 | 97% | 500mg |
$99.00 | 2024-06-21 | |
Ambeed | A423523-1g |
4-Benzamido-cyclohexanone |
13942-05-7 | 95% | 1g |
$210.0 | 2024-04-24 |
4-Benzamido-cyclohexanone Related Literature
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
Additional information on 4-Benzamido-cyclohexanone
4-Benzamido-cyclohexanone (CAS No. 13942-05-7): A Versatile Intermediate in Modern Chemical Biology
4-Benzamido-cyclohexanone, identified by its unique chemical identifier CAS No. 13942-05-7, represents a significant compound in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its benzamide and cyclohexanone structural motifs, has garnered considerable attention due to its versatile reactivity and potential applications in drug discovery and synthetic chemistry.
The structural framework of 4-Benzamido-cyclohexanone consists of a benzene ring substituted with an amide group at the 4-position, linked to a cyclohexanone core. This configuration imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both electron-withdrawing and electron-donating groups within its structure allows for diverse functionalization strategies, enabling chemists to tailor its reactivity for specific applications.
In recent years, the compound has been explored as a key building block in the development of novel therapeutic agents. Its ability to undergo selective modifications at multiple sites has made it particularly useful in constructing complex scaffolds found in biologically active molecules. For instance, researchers have leveraged the reactivity of the benzamide moiety to introduce various pharmacophores, enhancing the pharmacological potential of derived compounds.
One of the most compelling aspects of 4-Benzamido-cyclohexanone is its role in the synthesis of protease inhibitors, which are critical in treating a wide range of diseases, including cancer and infectious disorders. The benzamide group provides a hinge-binding motif that interacts with specific residues in target enzymes, disrupting their catalytic activity. This mechanism has been exploited to develop potent inhibitors that exhibit high selectivity and efficacy. Recent studies have highlighted its utility in generating inhibitors targeting serine proteases, where the cyclohexanone ring serves as a scaffold for optimal binding orientation.
Moreover, the compound has found application in the field of medicinal chemistry as a precursor for designing small-molecule modulators of protein-protein interactions. These interactions are pivotal in numerous biological pathways and are often implicated in disease pathogenesis. By modifying the structure of 4-Benzamido-cyclohexanone, researchers can generate molecules that disrupt or enhance specific protein interactions, offering new therapeutic strategies.
The versatility of CAS No. 13942-05-7 extends to its use as a chiral building block in asymmetric synthesis. The cyclohexanone moiety can be easily functionalized at various positions to introduce stereocenters, which are essential for many biologically active compounds. This capability has been particularly valuable in the development of enantiomerically pure drugs, where stereochemistry dictates efficacy and safety profiles.
In academic research, 4-Benzamido-cyclohexanone has been employed to explore novel synthetic methodologies and reaction pathways. Its reactivity under different conditions has provided insights into catalytic mechanisms and reaction optimization strategies. These advancements not only contribute to the field but also enhance the efficiency of drug discovery pipelines by providing robust synthetic routes for complex molecules.
The compound's significance is further underscored by its incorporation into high-throughput screening libraries designed for identifying novel drug candidates. Its structural features make it an attractive candidate for library design, where diversity is essential for discovering molecules with unique biological activities. Several recent publications have demonstrated its use in generating libraries targeted at modulating specific biological pathways, leading to the identification of promising lead compounds.
From a practical standpoint, CAS No. 13942-05-7 is widely used in industrial settings due to its scalability and cost-effectiveness in large-scale synthesis. Pharmaceutical companies and contract research organizations rely on this intermediate to produce active pharmaceutical ingredients (APIs) efficiently. Its well-characterized properties ensure reproducibility across different batches, making it a trusted component in drug manufacturing processes.
The future prospects for 4-Benzamido-cyclohexanone appear promising, with ongoing research exploring its potential applications beyond traditional pharmaceuticals. For instance, its role in materials science as a precursor for functional polymers is being investigated, highlighting its broad utility across multiple scientific disciplines.
In conclusion, 4-Benzamido-cyclohexanone (CAS No. 13942-05-7) stands as a cornerstone compound in modern chemical biology and pharmaceutical research. Its unique structural features and versatile reactivity make it an indispensable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications and methodologies leveraging this compound, its importance is expected to grow further, solidifying its position as a key intermediate in the development of next-generation therapeutics.
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